molecular formula C16H16BrCl2NO3S2 B5233321 3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide

Cat. No. B5233321
M. Wt: 485.2 g/mol
InChI Key: PNGKFIYPEPODNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also demonstrated antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of certain enzymes and proteins involved in the inflammatory response. The compound has also been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, the compound has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its antimicrobial properties and potential applications in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-[(2,4-dichlorobenzyl)thio]ethylamine in the presence of triethylamine, followed by the addition of sodium bromide. The resulting product is purified using column chromatography.

properties

IUPAC Name

3-bromo-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrCl2NO3S2/c1-23-16-5-4-13(9-14(16)17)25(21,22)20-6-7-24-10-11-2-3-12(18)8-15(11)19/h2-5,8-9,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGKFIYPEPODNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrCl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide

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